

Comparative Guide: IR Spectrum Analysis of Galactose Pentapivalate

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Compound of Interest

Compound Name: *b-D-Galactose pentapivalate*

Cat. No.: B7802823

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Executive Summary: The Pivaloyl Advantage

In carbohydrate chemistry and drug delivery, ester prodrugs are critical for modulating lipophilicity and bioavailability. While Galactose Pentaacetate (GPA) is the standard reference, Galactose Pentapivalate (GPP) offers distinct advantages due to the steric bulk and stability of the pivaloyl (trimethylacetyl) group.

This guide provides a technical comparison of the Infrared (IR) spectral features of GPP versus its acetate counterparts. It focuses on distinguishing the ester bands to validate synthesis and purity, a critical step in Quality Control (QC) for carbohydrate-based therapeutics.

Theoretical Framework: The "Pivaloyl Shift"

To accurately interpret the spectrum of Galactose Pentapivalate, one must understand how the tert-butyl group influences vibrational modes compared to a standard methyl group in acetates.

- **Electronic Effect (+I):** The tert-butyl group exerts a stronger positive inductive effect (+I) than a methyl group. This increases electron density at the carbonyl carbon, slightly weakening the C=O bond order. Consequently, the C=O stretching frequency of pivalates is typically shifted to lower wavenumbers (red-shifted) by 5–15 cm^{-1} compared to acetates.
- **Steric Field:** The bulky trimethyl group restricts rotational freedom, often resulting in sharper, more defined bands in the fingerprint region compared to the broader bands of flexible acetates.

- Diagnostic "Gem-Dimethyl" Doublet: The most reliable differentiator is not the carbonyl, but the C–H bending region. The tert-butyl group exhibits a characteristic "split" peak (doublet) due to the interacting methyl groups, whereas acetates show a singlet.

Comparative Spectral Analysis: GPP vs. GPA

The following table synthesizes the critical spectral differences. These values represent the Target Validation Ranges for researchers confirming the identity of Galactose Pentapivalate.

| Spectral Region | Vibrational Mode | Galactose Pentapivalate (GPP) | Galactose Pentaacetate (GPA) | Mechanistic Insight |
|-----------------|---------------------------------------------------------|--------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------|
| High Frequency | O–H Stretch | Absent (< 1% Transmittance change) | Absent | Presence indicates unreacted starting material (hydrolysis or incomplete esterification). |
| C–H Region | C–H Stretch (sp ³) | 2950–2980 cm ⁻¹ (Strong, sharp) | 2900–2960 cm ⁻¹ (Medium) | The 45 protons in GPP (5 × t-Bu) create a significantly more intense signal than the 15 protons in GPA. |
| Carbonyl | C=O ^{[1][2][3][4][5][6][7][8]} Stretch (Ester) | 1725–1740 cm ⁻¹ | 1735–1750 cm ⁻¹ | Pivalate C=O is red-shifted due to the electron-donating tert-butyl group weakening the bond. |
| Bending | C–H Bend (Scissoring) | 1395 & 1365 cm ⁻¹ (Doublet) | ~1370 cm ⁻¹ (Singlet) | CRITICAL DIAGNOSTIC: The "Gem-Dimethyl" split is unique to the pivaloyl group. |

| | | | | |
|-------------|---------------|-------------------------------------------------------|---------------------------------------------------|------------------------------------------------------------------------|
| Fingerprint | C–O–C Stretch | 1100–1280 cm^{-1} (Multiple strong bands) | 1210–1260 cm^{-1} (Broad strong band) | GPP bands are often sharper due to steric locking of the conformation. |
|-------------|---------------|-------------------------------------------------------|---------------------------------------------------|------------------------------------------------------------------------|

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Analyst Note: If you observe a broad peak at 3400 cm^{-1} , your sample is wet or hydrolyzed. Pivalates are hydrophobic; significant water uptake suggests impurity.

Experimental Protocol: Synthesis & Analysis Workflow

This protocol outlines a self-validating workflow for synthesizing and characterizing GPP, ensuring high spectral fidelity.

Phase A: Synthesis (Steglich Esterification Variant)

- Reagents: D-Galactose (1 eq), Pivaloyl Chloride (6 eq), Pyridine (solvent/base), DMAP (catalytic).
- Key Step: Maintain temperature at 0°C during addition to prevent acyl migration, then reflux to overcome steric hindrance of the axial C4 hydroxyl.
- Purification: Liquid-liquid extraction (DCM/HCl) followed by recrystallization from Ethanol/Hexane. Pivalates crystallize better than acetates due to symmetry.

Phase B: FTIR Analysis (ATR Method)

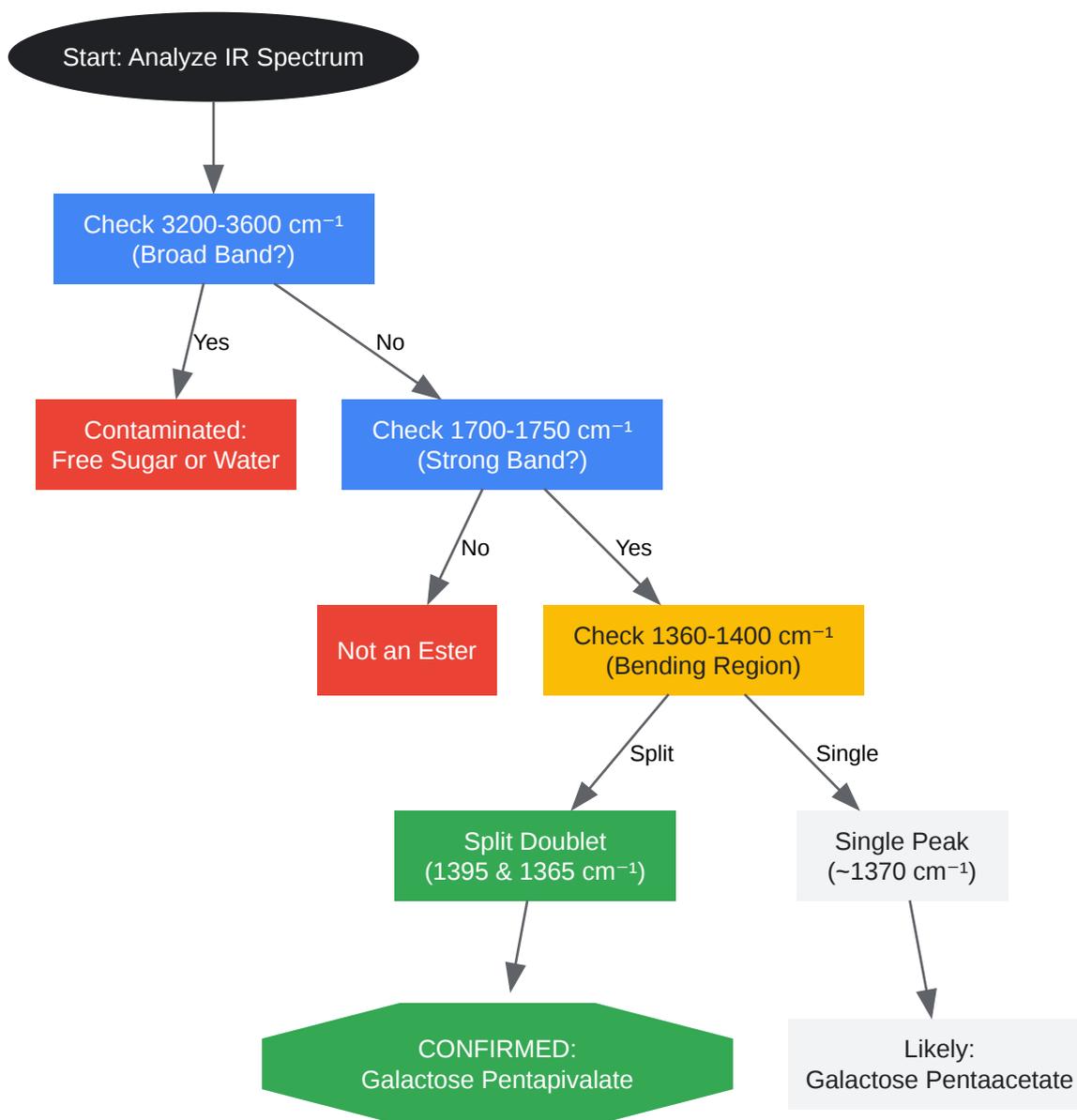
- Preparation: Ensure the crystal is completely dry (vacuum oven at 40°C for 4 hours). Residual solvent (Pyridine) will show aromatic overtones at 1600 cm^{-1} .
- Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

- Parameters:
 - Resolution: 4 cm⁻¹[9]
 - Scans: 16 (minimum) to 32
 - Range: 4000–600 cm⁻¹
- Validation Check:
 - Pass: Distinct doublet at ~1380 cm⁻¹ AND zero O-H stretch.
 - Fail: Single peak at 1370 cm⁻¹ (Acetate contamination) or broad peak >3000 cm⁻¹ (Hydrolysis).

Visualization: Logic & Workflow

Diagram 1: Spectral Identification Logic Tree

Use this decision tree to interpret the IR spectrum of an unknown Galactose ester.

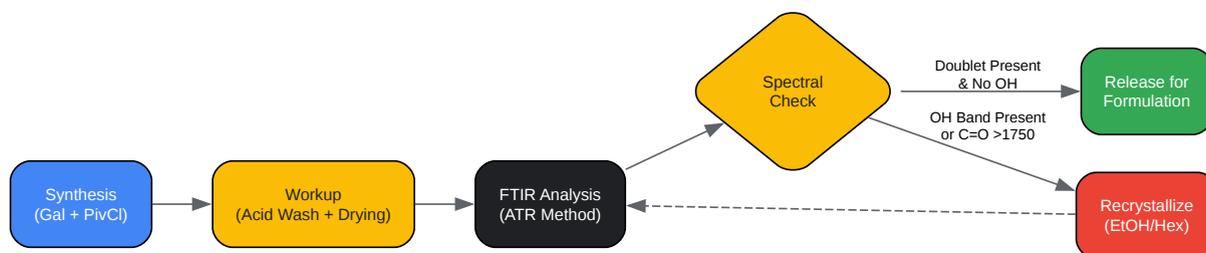


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Caption: Logic tree for distinguishing Pivalate esters from Acetates using diagnostic IR bands.

Diagram 2: Synthesis & Validation Workflow

A self-validating loop to ensure product integrity before drug formulation.



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Caption: Closed-loop workflow for the synthesis and validation of Galactose Pentapivalate.

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